PKC Inhibition Potency: 250-Fold Increase Over Tamoxifen by Trisubstituted Acrylonitrile Derivative 6c
The trisubstituted acrylonitrile analogue designated compound 6c, which incorporates two diethylaminoethoxy side chains, demonstrates a 250-fold improvement in PKC inhibitory potency relative to tamoxifen [1]. In a head-to-head biochemical assay measuring inhibition of PKC protein substrate phosphorylation, compound 6c achieved an IC50 of 80 nM, whereas tamoxifen required 20 μM to reach the same effect [1]. This represents a quantified potency gain of approximately 250-fold, directly attributable to the diethylaminoethoxy side-chain substitution pattern on the triarylacrylonitrile core [1].
| Evidence Dimension | PKC protein substrate inhibition IC50 |
|---|---|
| Target Compound Data | 80 nM (compound 6c, a 2,3-bis(diethylaminoethoxy) triarylacrylonitrile congener) |
| Comparator Or Baseline | Tamoxifen IC50 = 20 μM |
| Quantified Difference | ~250-fold lower IC50 (more potent) |
| Conditions | In vitro PKC protein substrate phosphorylation assay [1] |
Why This Matters
This potency differential means the compound engages PKC at concentrations 250 times lower than tamoxifen, enabling PKC-focused pharmacological studies without the confounding high-dose effects required when using tamoxifen.
- [1] Carpenter, C.; Sorenson, R. J.; Jin, Y.; Klossowski, S.; Cierpicki, T.; Gnegy, M.; Showalter, H. D. Design and synthesis of triarylacrylonitrile analogues of tamoxifen with improved binding selectivity to protein kinase C. Bioorg. Med. Chem. 2016, 24 (21), 5495-5504. View Source
